C.I. Reactive Orange 35

Catalog No.
S1510082
CAS No.
12270-76-7
M.F
C27H19ClN9Na3O9S3
M. Wt
814.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Reactive Orange 35

CAS Number

12270-76-7

Product Name

C.I. Reactive Orange 35

IUPAC Name

trisodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate

Molecular Formula

C27H19ClN9Na3O9S3

Molecular Weight

814.1 g/mol

InChI

InChI=1S/C27H22ClN9O9S3.3Na/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H3,29,30,31,32,33);;;/q;3*+1/p-3

InChI Key

QODWDUXKFKJVCQ-UHFFFAOYSA-K

SMILES

CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

The exact mass of the compound 1,4-Benzenedisulfonic acid, 2-(2-(4-(2-(4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulfo-1-naphthalenyl)diazenyl)-2,5-dimethylphenyl)diazenyl)-, sodium salt (1:3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

C.I. Reactive Orange 35 is a synthetic organic compound classified as a reactive dye, primarily used in textile applications. It is known for its vibrant orange hue and is characterized by its ability to form covalent bonds with fibers, which enhances its wash and light fastness properties. The compound has a chemical formula of C₁₄H₁₀ClN₃NaO₃S and a CAS number of 12270-76-7. Reactive Orange 35 belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) within their structure, contributing to their intense coloration and reactivity with substrates such as cotton and wool .

The chemical reactivity of C.I. Reactive Orange 35 is primarily due to its azo group, which can undergo various reactions such as:

  • Nucleophilic substitution: The dye can react with nucleophiles in the presence of heat or catalysts, leading to the formation of stable covalent bonds with hydroxyl or amino groups on textile fibers.
  • Hydrolysis: In aqueous environments, the dye can hydrolyze, affecting its stability and color properties.
  • Photodegradation: Under UV light exposure, C.I. Reactive Orange 35 can undergo photodegradation, leading to the formation of various intermediates and degradation products .

Research indicates that C.I. Reactive Orange 35 exhibits moderate toxicity towards aquatic organisms. Its breakdown products can also pose ecological risks due to potential bioaccumulation. Studies have shown that certain microorganisms can degrade this dye under specific conditions, suggesting potential bioremediation applications . Additionally, the dye's interaction with biological systems raises concerns regarding its mutagenic potential, necessitating further investigation into its environmental impact.

The synthesis of C.I. Reactive Orange 35 typically involves several steps:

  • Diazotization: A primary aromatic amine is diazotized using sodium nitrite in an acidic medium.
  • Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component (often another aromatic amine) to form the azo compound.
  • Sulfonation: The resulting azo compound is sulfonated to introduce sulfonic acid groups, enhancing solubility in water.
  • Final Modification: Additional functional groups may be introduced to improve reactivity with cellulose fibers .

C.I. Reactive Orange 35 is widely used in various applications:

  • Textile Dyeing: Primarily used for dyeing cotton and other cellulosic fibers due to its excellent reactivity and fastness properties.
  • Analytical Chemistry: Employed as an analytical reagent for detecting metal ions and other compounds.
  • Polymer Additives: Used as a coloring agent in plastics and synthetic fibers .

Interaction studies involving C.I. Reactive Orange 35 have focused on its adsorption characteristics on various substrates such as activated carbon and carbon nanotubes. These studies reveal that the dye can be effectively removed from wastewater through adsorption processes, highlighting its potential for environmental remediation applications . Additionally, research into its interactions with biological systems suggests that it may influence metabolic pathways in microorganisms.

C.I. Reactive Orange 35 shares structural similarities with several other reactive dyes. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
C.I. Reactive Red 120Azo dyeKnown for high stability and light fastness
C.I. Reactive Blue 19Azo dyeExhibits excellent wash fastness
C.I. Reactive Yellow 145Azo dyeProvides bright yellow shades

Uniqueness of C.I. Reactive Orange 35

C.I. Reactive Orange 35 is distinguished by its specific reactivity towards cellulosic fibers compared to other reactive dyes, making it particularly effective for achieving vibrant orange shades in textile applications. Its synthesis involves unique modifications that enhance its performance characteristics over similar compounds.

C.I. Reactive Orange 35 (CAS 12270-76-7) represents a significant triazine-based reactive dye with the molecular formula C₂₇H₁₉ClN₉Na₃O₉S₃ and molecular weight of 814.12 [1] [2]. The synthesis of this compound involves a complex multi-stage process encompassing diazotization, coupling, condensation, and ammoniation reactions. Contemporary research has focused extensively on optimizing these synthesis methodologies through various academic and industrial approaches.

Academic Studies on Diazo Coupling Reaction Mechanisms

Academic research on diazo coupling mechanisms has provided fundamental insights into the synthesis of C.I. Reactive Orange 35. The diazotization process involves the conversion of 2-aminobenzene-1,4-disulfonic acid into a diazonium salt through reaction with sodium nitrite in the presence of hydrochloric acid at controlled temperatures of 0-5°C [1] [2] [8]. Studies conducted at the University of Oxford have demonstrated that solution and solid surface reactions proceed in similar chemical pathways, with the formation of trans-azo para-coupled products being predominantly favored [8].

Research on electrophilic aromatic substitution mechanisms has revealed that diazonium salts act as highly reactive electrophiles in coupling reactions [11] [12]. The pH dependency and micromixing effects significantly influence product distribution during azo coupling, with optimal conditions requiring careful monitoring of reaction parameters [9]. Kinetic measurements of slow-rate diazo coupling reactions have established comprehensive models for temperature ranges of 303-323K, demonstrating reaction completion within 3-6 minutes under optimal conditions [10].

Table 1: Academic Studies on Diazo Coupling Reaction Mechanisms

Research FocusKey FindingsResearch Institution/Source
Diazotization of aromatic amines with nitrous acidFormation occurs at 0-5°C with HCl and NaNO₂Multiple academic institutions
Electrophilic aromatic substitution mechanismsTrans-azo para-coupled products are predominantly formedUniversity of Oxford
pH dependency and micromixing effects in azo couplingProduct distribution varies with pH and mixing conditionsIndustrial process studies
Kinetic measurements of slow-rate diazo couplingKinetic model established for 303-323K temperature rangeIndustrial and Engineering Chemistry Research
Temperature and reaction time optimizationReaction completion in 3-6 minutes at optimal conditionsTextile industry optimization studies
Diazonium salt stability and decompositionDiazonium salts are highly unstable and explosive when drySafety and hazard assessment studies

Industrial scale continuous diazotization has achieved significant advances with continuous heterogeneous synthesis systems reaching throughput rates of 120 liters per hour [13]. The mechanism of azo bond formation involves electrophilic diazonium ions coupling with electron-rich aromatic compounds, following established electrophilic aromatic substitution pathways [11] [12].

Research on Condensation with Triazine Derivatives

The condensation stage of C.I. Reactive Orange 35 synthesis involves the critical reaction with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) [1] [2]. Research has established that this process follows sequential nucleophilic substitution mechanisms, initially at 0-5°C and subsequently at 30-40°C with careful pH control maintained at 6-7 [16] [19]. The coupling product undergoes condensation with cyanuric chloride to introduce the reactive triazine functionality essential for the dye's performance characteristics.

Studies on 2-chloro-4,6-dimethoxy-1,3,5-triazine as an alternative condensation agent have demonstrated tertiary amine activation capabilities, achieving 93% yields within 15 minutes while reducing amine consumption [15]. This research represents significant advances in green chemistry alternatives to traditional coupling agents. Modified triazine derivatives incorporating ultraviolet absorbers have shown benzene sulfonamide linkage formation, resulting in improved light-fastness ratings by approximately one grade [16] [19].

Table 2: Research on Condensation with Triazine Derivatives

Triazine ComponentCondensation MechanismResearch ApplicationsPerformance Metrics
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)Sequential nucleophilic substitution at 0-5°C then 30-40°CReactive dye synthesis with diazo componentspH control at 6-7, temperature progression 0°C to 30°C
2-Chloro-4,6-dimethoxy-1,3,5-triazineTertiary amine activation for amide synthesis in 15 minutesGreen chemistry alternatives to traditional coupling agents93% yield in 15 minutes with reduced amine consumption
Modified triazine derivatives with ultraviolet absorbersBenzene sulfonamide linkage for improved light-fastnessEnhanced ultraviolet resistance in textile dyes1 grade improvement in light-fastness rating
Triazine-based dehydro-condensation agentsWater-based environmentally friendly condensationSustainable synthesis protocols13 times greener than conventional methods

Research on triazine quaternary ammonium salts has explored perchlorate and chloride counter-ion mediated condensation reactions, demonstrating improved stability compared to traditional dimethoxytriazine morpholino methyl chloride systems [15] [18]. These studies have established foundational knowledge for developing more sustainable and efficient triazine condensation protocols in reactive dye synthesis.

Studies on Ammoniation in Final Synthesis Stages

The final ammoniation stage in C.I. Reactive Orange 35 synthesis involves the treatment of the condensation product with aqueous ammonia to complete the reactive group formation [1] [2] [3]. Research has demonstrated that this process occurs at room temperature with extended stirring periods to ensure complete conversion of remaining reactive chlorine atoms [20] [21]. Studies on dye purification and standardization have established grinding and standardization protocols using ammonia compounds under controlled drying conditions at 60-80°C [22] [23].

Liquid ammonia dyeing applications have emerged as innovative zero-effluent technologies, achieving 96.7% dye fixation rates with exceptional color-fastness properties [24] [27]. Research on ammonia-mediated fiber treatment has demonstrated enhanced dyeing performance with reduced energy consumption through liquid ammonia treatment below 100°C [27]. Environmental impact studies have revealed that azo dyes can significantly influence ammonia oxidation processes, with inhibition rates of 46-53% observed in nitrification processes [25].

Table 3: Studies on Ammoniation in Final Synthesis Stages

Process StageAmmoniation MethodProcess ConditionsResearch Outcomes
Final condensate treatmentAqueous ammonia addition after triazine condensationRoom temperature, stirring for extended periodsComplete conversion of remaining reactive chlorine
Dye purification and standardizationGrinding and standardization with ammonia compoundsControlled drying at 60-80°C with ammonia derivativesConsistent product quality and color standardization
Liquid ammonia dyeing applicationsZero-effluent liquid ammonia dyeing at lower temperaturesCryogenic liquid ammonia at reduced temperatures96.7% dye fixation rate with high color-fastness
Ammonia-mediated fiber treatmentLiquid ammonia treatment for enhanced dye uptakeLiquid ammonia treatment below 100°CEnhanced dyeing performance with reduced energy

The ammoniation process represents a critical final step that determines the reactive properties and performance characteristics of C.I. Reactive Orange 35 [26]. Manufacturing processes incorporate specific ammoniation protocols involving sulfonation, halogenation, and amination reactions followed by separation processes including distillation, precipitation, and crystallization [20].

Green Chemistry Research Paradigms in Dye Synthesis

Green chemistry research paradigms have fundamentally transformed approaches to C.I. Reactive Orange 35 synthesis through implementation of environmentally sustainable methodologies [28] [29]. Atom economy and waste reduction principles have led to the development of solvent-free grinding methods for azo coupling, achieving cost reductions of four times and water consumption decreases of 39-42% [31] [33]. Water-based solvent systems have eliminated toxic organic solvents through aqueous extraction processes, representing significant environmental improvements [28] [32].

Energy-efficient processing technologies including microwave and ultrasound-assisted reactions have reduced energy consumption while shortening reaction times [29] [31]. Non-toxic reagent substitution research has developed magnetic catalyst systems utilizing iron oxide silica sulfonic acid nanoparticles, providing biodegradable catalysts with simplified separation processes [31]. Renewable feedstock utilization studies have demonstrated plant-based dye extraction from waste materials, achieving up to 99% reduction in water consumption [32].

Table 4: Green Chemistry Research Paradigms in Dye Synthesis

Green Chemistry PrincipleImplementation in Dye SynthesisEnvironmental BenefitsResearch Status
Atom economy and waste reductionSolvent-free grinding methods for azo coupling4 times lower cost, 39-42% less water consumptionIndustrial scale implementation demonstrated
Water-based solvent systemsAqueous extraction of natural dyesElimination of toxic organic solventsLaboratory and pilot scale validation
Energy-efficient processingMicrowave and ultrasound-assisted reactionsReduced energy consumption and shorter reaction timesCommercial application in specialized processes
Non-toxic reagent substitutionMagnetic catalyst systemsBiodegradable catalysts with easy separationProof-of-concept with scalability challenges
Renewable feedstock utilizationPlant-based dye extraction from waste materialsUp to 99% reduction in water consumptionLimited commercial adoption

Catalyst recycling and reuse protocols have established ionic liquid-based extraction systems enabling solvent recovery through multiple reuse cycles [29]. These green chemistry paradigms represent systematic approaches to minimizing environmental impact while maintaining or improving synthesis efficiency and product quality [30] [33].

Innovation Studies in Manufacturing Process Optimization

Manufacturing process optimization research has focused on developing innovative approaches to enhance efficiency, reduce costs, and improve sustainability in C.I. Reactive Orange 35 production [34] [35]. Continuous flow processing utilizing bubble column reactors has achieved yields of 92-97% with productivity rates reaching 1.68-1.92 kilograms per day [33] [36]. High-efficiency dyeing machines incorporating low liquor ratio technology and air-dye systems have demonstrated significant reductions in water and energy consumption [34].

Process parameter optimization studies have established comprehensive protocols for temperature, pH, and concentration control, resulting in enhanced color strength and fixation efficiency [35] [37]. Raw material utilization research has developed modified reactive dye structures achieving higher fixation rates, with documented savings of 6,366 rupees per 100 kilograms of dye produced [37]. Quality control and standardization innovations have implemented in-line monitoring and automated control systems, ensuring consistent product quality with reduced variability [34] [35].

Table 5: Innovation Studies in Manufacturing Process Optimization

Optimization FocusInnovation ApproachPerformance ImprovementsIndustrial Impact
Continuous flow processingBubble column reactors for continuous azo synthesis92-97% yield, 1.68-1.92 kg/day productivityPotential for large-scale commercial adoption
High-efficiency dyeing machinesLow liquor ratio machines with air-dye technologySignificant water and energy consumption reductionHigh initial investment but long-term cost benefits
Process parameter optimizationTemperature, pH, and concentration optimizationEnhanced color strength and fixation efficiencyImproved competitiveness and sustainability
Raw material utilizationModified reactive dye structures for higher fixation₹6,366 savings per 100 kg dye producedDirect cost reduction and profit enhancement
Quality control and standardizationIn-line monitoring and automated control systemsConsistent quality with reduced variabilityRegulatory compliance and quality assurance

Energy and resource efficiency innovations have implemented heat recovery and solvent recycling systems, reducing plant footprint requirements by 2.4 to 4.5 times compared to traditional batch processes [33] [34]. These optimization studies represent comprehensive approaches to modernizing reactive dye manufacturing while addressing environmental and economic sustainability requirements [36] [37].

The interaction between C.I. Reactive Orange 35 and carbon nanotubes represents a fascinating area of interdisciplinary research that combines principles from physical chemistry, materials science, and nanotechnology. Academic investigations have revealed that dye-nanotube interfaces exhibit unique photophysical and binding properties that differ significantly from conventional dye-substrate interactions [1] [2] [3].

Theoretical frameworks for understanding dye-nanotube interactions are primarily based on several key mechanisms. The most prominent theory involves the formation of ionic sensor complexes through Coulomb attractions between dye molecules possessing uncompensated charges and carbon nanotubes covered with ionic surfactants in aqueous media [1]. This mechanism is particularly relevant for reactive dyes like C.I. Reactive Orange 35, which contains multiple sulfonato groups that can interact electrostatically with positively charged surfactant-coated nanotubes.

Research has demonstrated that photoluminescent excitation of dye molecules can be transferred to nanotubes, resulting in selective and strong amplification of light emission from the excitonic levels of carbon nanotubes in the near-infrared spectral range [1]. This phenomenon has been observed with amplification factors up to six-fold, indicating significant electronic coupling between the dye and nanotube systems. The chirality of the nanotubes and the type of ionic surfactant used to disperse them both strongly affect the amplification, providing sensing selectivity towards specific carbon nanotube structures.

Non-covalent coating interactions have emerged as a critical factor in dye-nanotube binding. Studies have shown that dye binding location is significantly affected by different coating layers, with coating-centric interactions often dominating over direct sidewall interactions [2]. This finding challenges the traditional assumption that dyes interact primarily with the nanotube sidewall, suggesting instead that the coating interface plays a crucial role in mediating dye-nanotube interactions. The coating both covers the nanotube sidewall and stabilizes the material in colloidal suspension, while also potentially interacting with nanotube excitations.

Experimental evidence from fluorescence quenching studies has revealed that dye molecules undergo reversible physisorption onto carbon nanotube surfaces [3] [4]. This process involves the formation of charge-transfer complexes, where dye molecules can bind to accessible surface areas of the nanotubes. The quenching efficiency depends on both the nanotube structure and the coating type, with certain combinations showing remarkably high or low surface coverages for specific nanotube species.

The theoretical understanding of dye-nanotube interactions has been further enhanced by molecular dynamics simulations and ab initio calculations. These studies have shown that binding energies between dye molecules and single-walled carbon nanotubes are enhanced as the nanotube diameter increases, while the binding distance remains relatively unchanged [5]. This finding suggests that electrostatic interactions may be the primary mechanism responsible for dye adsorption onto carbon nanotube surfaces, with the curvature of the nanotube affecting the strength of these interactions.

Research on Cellulosic Fiber Interaction Mechanisms

The interaction between C.I. Reactive Orange 35 and cellulosic fibers represents one of the most extensively studied areas in textile chemistry, with research focusing on the fundamental mechanisms that govern dye-fiber bonding. The primary interaction mechanism involves the formation of covalent bonds between the reactive group of the dye and the hydroxyl groups present in cellulose [6] [7] [8].

Cellulose fibers possess numerous hydroxyl groups (-OH) along their polymer chains, which serve as reactive sites for chemical bonding with reactive dyes. Under alkaline conditions, these hydroxyl groups become ionized and nucleophilic, enabling them to attack the electrophilic reactive group of C.I. Reactive Orange 35 [9]. The monochlorotriazine group present in this dye undergoes nucleophilic substitution reactions with cellulose hydroxyl groups, forming stable ether linkages that permanently anchor the dye to the fiber matrix.

Research has demonstrated that the dyeing process with reactive dyes occurs through a two-step mechanism. The first step involves the physical sorption of dye molecules onto the cellulose fiber surface from the aqueous dyebath [8]. This sorption process is facilitated by the addition of electrolytes such as sodium chloride or sodium sulfate, which help overcome the electrostatic repulsion between the anionic dye molecules and the negatively charged cellulose surface. The second step involves the chemical reaction between the dye and cellulose under alkaline conditions, leading to covalent bond formation.

The effectiveness of this interaction mechanism depends significantly on several factors, including pH, temperature, salt concentration, and the specific structure of the reactive dye. Studies have shown that the optimal pH for reactive dye fixation on cellulose ranges from 10 to 11, where the cellulose hydroxyl groups are sufficiently ionized to participate in the nucleophilic substitution reaction [8]. Temperature also plays a crucial role, with higher temperatures generally accelerating the reaction kinetics and improving fixation efficiency.

Recent research has explored the modification of cellulose surfaces to enhance dye-fiber interactions. Cationization of cellulose through the introduction of quaternary ammonium groups has been shown to dramatically improve the uptake of anionic reactive dyes. This modification allows for reactive dyeing under milder conditions, including room temperature and neutral pH, while maintaining excellent fixation rates. The cationized cellulose attracts reactive dye molecules through electrostatic forces, followed by covalent bond formation with the hydroxyl groups present in the cationic modifier chain.

Molecular-level studies have revealed that the reaction between reactive dyes and cellulose can occur through multiple pathways. In addition to the primary reaction with cellulose hydroxyl groups, the dye can also interact with the nitrogen atoms of cationic modifiers to form quaternary compounds, which subsequently react with hydroxyl groups in the modifier chain. This multi-step mechanism provides enhanced fixation efficiency and improved color performance.

The hydrolysis of reactive dyes in aqueous media represents a competing reaction that reduces the efficiency of dye-fiber bonding. Research has shown that the ratio of the rate constants for dye-fiber reaction versus dye-water hydrolysis (kfiber/kwater) determines the theoretical maximum fixation yield. Academic efforts have focused on synthesizing novel reactive groups or modifying existing ones to enhance this ratio, promoting the desired fiber reaction while suppressing the undesired hydrolysis.

Scholarly Studies on Aqueous Application Media

The behavior of C.I. Reactive Orange 35 in aqueous solution systems has been the subject of extensive scholarly investigation, with research focusing on understanding the complex interactions between dye molecules, solvent systems, and various dissolved species. These studies are fundamental to optimizing dyeing processes and developing more efficient application methods.

Aqueous media research has revealed that the aggregation behavior of reactive dyes in solution significantly affects their application performance. Studies using ultraviolet-visible absorption spectroscopy have shown that reactive dyes, including C.I. Reactive Orange 35, exhibit aggregation in aqueous solutions, with the formation of both monomeric and aggregated species. The aggregation state influences the dye's photophysical behavior, diffusion properties, and ultimately its interaction with substrate materials.

The effect of organic solvents on dye behavior in aqueous media has been extensively studied. Research has demonstrated that the addition of diethylene glycol to reactive dye solutions can effectively disaggregate clusters of dye molecules, eliminating satellite droplets in inkjet printing applications and improving resolution. The disaggregation effect is attributed to the interaction between the organic solvent molecules and the hydrophobic portions of the dye, which breaks the ice-like structure of water around the dye molecules and allows them to become more readily dispersed.

pH-dependent behavior of reactive dyes in aqueous media has been a major focus of scholarly research. Studies have shown that the ionization state of dye molecules changes dramatically with pH, affecting both their spectral properties and their interaction with substrates. At low pH values, dye molecules may exist primarily in protonated forms, while at high pH values, deprotonated species dominate. This pH-dependent behavior is crucial for understanding the optimal conditions for dye application and fixation.

Temperature effects on dye behavior in aqueous media have been investigated through both experimental and theoretical approaches. Research has demonstrated that temperature influences not only the kinetics of dye reactions but also the thermodynamic equilibrium between different dye species in solution. Higher temperatures generally increase the solubility of dyes and accelerate diffusion processes, but may also promote undesirable side reactions such as hydrolysis.

The role of ionic strength in aqueous dye systems has been extensively studied, with research showing that the presence of electrolytes significantly affects dye-substrate interactions. Salt addition promotes dye exhaustion onto fiber surfaces by reducing the electrostatic repulsion between anionic dye molecules and negatively charged substrates [8]. The optimal salt concentration typically ranges from 0.5 to 2.0 M, depending on the specific dye and substrate system.

Solvent composition effects have been investigated through studies of mixed aqueous-organic systems. Research has shown that the addition of organic cosolvents can dramatically alter dye behavior, affecting both aggregation tendency and substrate affinity. These studies have led to the development of optimized solvent systems for specific applications, such as inkjet printing and continuous dyeing processes.

Methodological Frameworks for Studying Dye-Substrate Affinity

The development of robust methodological frameworks for studying dye-substrate affinity has been crucial for advancing our understanding of molecular interactions in coloration systems. These frameworks encompass a wide range of analytical techniques, theoretical approaches, and experimental designs that enable researchers to quantify and characterize the binding between dyes and their target substrates.

Spectrophotometric analysis represents one of the most widely used methodological approaches for studying dye-substrate affinity. This technique is based on the spectral changes that occur when dye molecules bind to substrates, allowing for the discrimination between bound and free dye species without the need for physical separation. The method is particularly valuable for studying low-affinity interactions, where traditional washing steps might dissociate the dye-substrate complex. The spectrophotometric approach can be performed in a single container, making it both simple and cost-effective for routine affinity measurements.

Fluorescence-based methodologies have emerged as powerful tools for studying dye-substrate interactions. Fluorescence anisotropy measurements provide information about the rotational diffusion of dye molecules, with binding events resulting in increased anisotropy due to the formation of larger dye-substrate complexes. This technique is universally applicable when fluorescent tags are used and can provide real-time monitoring of binding events. Fluorescence quenching studies have also proven valuable for investigating dye-substrate interactions, particularly in systems where binding results in changes to the fluorescence intensity of either the dye or the substrate.

Equilibrium binding assays represent the gold standard for quantitative affinity determination. These assays involve measuring the equilibrium concentrations of free dye, free substrate, and dye-substrate complex over a range of concentrations. The resulting binding isotherms can be analyzed using various mathematical models, including the Langmuir and Freundlich equations, to determine binding constants and the number of binding sites. The design of equilibrium binding experiments requires careful consideration of the concentration ranges used to ensure that the binding regime is properly established.

Kinetic analysis methodologies focus on the time-dependent aspects of dye-substrate interactions. These approaches involve measuring the rates of association and dissociation reactions, providing insights into the mechanisms of binding. Forward binding reactions are typically studied under pseudo-first-order conditions, where one component is present in large excess, while dissociation reactions can be monitored through dilution experiments or competition assays. Kinetic data can reveal important information about the stability of dye-substrate complexes and the pathways involved in their formation.

Thermodynamic analysis frameworks provide fundamental insights into the driving forces behind dye-substrate interactions. These studies involve measuring binding affinities at different temperatures and calculating thermodynamic parameters such as enthalpy change, entropy change, and free energy change [5]. The sign and magnitude of these parameters can reveal whether binding is enthalpically or entropically driven and whether the process is spontaneous under the experimental conditions.

Molecular modeling approaches have become increasingly important for studying dye-substrate affinity at the atomic level. These computational methods include molecular dynamics simulations, quantum chemical calculations, and docking studies that provide detailed information about binding conformations, interaction energies, and the molecular basis of selectivity. The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) model has been particularly useful for studying large dye-substrate systems, allowing for the treatment of different parts of the system at different levels of theory.

Competition binding assays represent another important methodological framework, particularly for studying the selectivity of dye-substrate interactions. These assays involve the use of competing ligands to probe the specificity of binding sites and to determine relative affinities. Competition experiments can reveal important information about the binding mechanism and can be used to validate results obtained from direct binding studies.

Advanced analytical techniques have been developed to address specific challenges in dye-substrate affinity studies. Filtration methods that avoid washing steps have been developed for low-affinity systems, measuring the decrease in dye concentration in the filtrate rather than the absolute amount bound to the substrate. These methods are particularly valuable for studying systems where washing steps would disrupt weak interactions.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 36 of 43 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

70210-13-8
12270-76-7

General Manufacturing Information

1,4-Benzenedisulfonic acid, 2-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:3): ACTIVE

Dates

Last modified: 07-17-2023

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